2-(4-Methylpyrimidin-2-yl)propan-2-amine
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Overview
Description
2-(4-Methylpyrimidin-2-yl)propan-2-amine is a chemical compound characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an amine group at the 2-position of the propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine ring is alkylated at the 2-position using appropriate alkylating agents under basic conditions.
Methylation: The 4-position of the pyrimidine ring is methylated using methylating agents such as methyl iodide in the presence of a base.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Methylpyrimidin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyrimidin-2-yl)ethanamine: Similar structure but with an ethanamine chain.
2-(4-Methylpyrimidin-2-yl)butan-2-amine: Similar structure but with a butan-2-amine chain.
Uniqueness
2-(4-Methylpyrimidin-2-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-yl chain, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6-4-5-10-7(11-6)8(2,3)9/h4-5H,9H2,1-3H3 |
InChI Key |
WTCZOIZYRADADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)N |
Origin of Product |
United States |
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